Stereochemical Role Reversal: cis Isomer Is the Removed Diastereomer in MK-6096 Orexin Antagonist Synthesis, Demonstrating Non-Interchangeability with the trans Isomer
In the asymmetric synthesis of the clinical-stage dual orexin receptor antagonist MK-6096, the trans-(3R,6R) diastereomer is the desired pharmacologically active piperidine core. The cis-(3R,6S) isomer is the undesired component that must be removed. Using crystallization-induced dynamic resolution (CIDR) with (1R,2S)-ephedrine, the trans-lactam acid salt is isolated from a trans/cis mixture with >95% diastereomeric excess (de) and 91% yield. This establishes that cis-(6-methylpiperidin-3-yl)methanol bears the opposite relative stereochemistry to the clinically validated orexin antagonist scaffold and cannot serve as a surrogate in that pathway [1].
| Evidence Dimension | Diastereomeric identity relative to MK-6096 piperidine core |
|---|---|
| Target Compound Data | cis-(3R,6S) configuration - removed during CIDR as undesired isomer |
| Comparator Or Baseline | trans-(3R,6R) configuration - desired MK-6096 core, isolated in >95% de |
| Quantified Difference | CIDR enriches trans to >95% de (cis excluded); 91% isolated yield of trans |
| Conditions | CIDR using (1R,2S)-ephedrine in EtOH/H₂O; four-step synthesis from methyl vinyl ketone and diethyl malonate (40% overall yield) |
Why This Matters
A procurement decision for orexin receptor antagonist programs must select the trans isomer; conversely, programs exploring alternative pharmacological space where the cis configuration is required cannot substitute the trans isomer.
- [1] Chung, J. Y. L.; Cvetovich, R.; Tsay, F.-R.; et al. Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. Org. Process Res. Dev. 2015, 19 (11), 1760–1764. DOI: 10.1021/acs.oprd.5b00259. View Source
